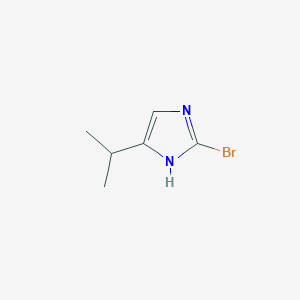

2-Bromo-5-isopropyl-1H-imidazole

Description

2-Bromo-5-isopropyl-1H-imidazole is a substituted imidazole derivative featuring a bromine atom at position 2 and an isopropyl group at position 5 of the heterocyclic ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C6H9BrN2 |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

2-bromo-5-propan-2-yl-1H-imidazole |

InChI |

InChI=1S/C6H9BrN2/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H,8,9) |

InChI Key |

WMGGHMBCNBYKAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-isopropyl-1H-imidazole typically involves the bromination of 5-isopropyl-1H-imidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new imidazole derivatives.

Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen-containing functional groups.

Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-isopropyl-1H-imidazole has shown potential in medicinal chemistry due to its biological activities:

- Anticancer Properties : Research indicates that imidazole derivatives may inhibit cancer cell proliferation. In particular, studies have shown that this compound can suppress DUX4 expression, which is implicated in certain cancers and muscular dystrophies .

- Antimicrobial Activity : Preliminary studies suggest moderate antibacterial activity against specific bacterial strains, indicating potential as an antimicrobial agent.

Enzyme Interaction Studies

The compound's structure suggests it may interact with various enzymes and receptors. Initial findings indicate that brominated imidazoles can act as effective enzyme inhibitors, which could be beneficial for drug development targeting specific diseases .

DUX4 Suppression

A notable study explored the administration of this compound in animal models, demonstrating significant inhibition of DUX4 expression. This led to reduced muscle atrophy and inflammation markers, highlighting its therapeutic potential in treating facioscapulohumeral muscular dystrophy (FSHD) and related malignancies.

Antimicrobial Efficacy

Another investigation into the antimicrobial properties of imidazole derivatives included this compound. The results indicated that this compound exhibited moderate antibacterial activity against certain strains, supporting its potential use in developing new antimicrobial agents.

Industrial Applications

Beyond medicinal chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its reactivity makes it valuable in producing specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of bromine and alkyl/aryl groups significantly influences the properties of imidazole derivatives. Key comparisons include:

a) 5-Bromo-2-isopropyl-1-methyl-1H-imidazole (CAS 1824465-71-5)

- Structure : Bromine at position 5, isopropyl at position 2, and methyl at position 1.

- Properties :

- Contrast with target compound: The bromine position (5 vs.

b) 4-Bromo-2-isopropyl-1H-imidazole (CAS 4002-81-7)

- Structure : Bromine at position 4, isopropyl at position 2.

- Properties :

- Key difference : Bromine at position 4 may lead to distinct regioselectivity in cross-coupling reactions compared to position 2.

c) 2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS 862895-48-5)

- Structure : Bromine at position 2, iodo at position 5, nitro at position 3.

- Properties: Molecular formula: C₃HBrIN₃O₂ Density: Not reported, but nitro groups typically increase density and thermal instability .

- Contrast : The nitro group introduces strong electron-withdrawing effects, enhancing acidity and reactivity toward reduction.

Functional Group Impact on Physicochemical Properties

Key Observations :

- Acidity : Carboxylic acid derivatives (e.g., ) exhibit significantly lower pKa values (~1.26) due to the deprotonation of the carboxyl group. Bromine and nitro groups further enhance acidity .

- Boiling Points : Bulky substituents (e.g., isopropyl) reduce volatility, while polar groups (e.g., carboxylic acid) increase boiling points .

- Density : Electron-dense substituents like nitro or iodine increase density .

Biological Activity

2-Bromo-5-isopropyl-1H-imidazole is a heterocyclic organic compound characterized by a bromine atom and an isopropyl group attached to the imidazole ring. Its molecular formula is C_8H_{10}BrN_2, with a molecular weight of approximately 189.05 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and impacting metabolic pathways. The presence of the bromine atom and isopropyl group enhances its binding affinity to enzyme active sites.

- Signaling Pathways : It may also influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis. Studies suggest that imidazole derivatives often interact with receptors or other protein targets to exert their effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens like Candida albicans and Cryptococcus neoformans remains to be fully elucidated but suggests potential therapeutic applications in treating infections .

Anticancer Properties

In vitro studies have demonstrated that imidazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The precise mechanisms are still under investigation; however, the structural characteristics of this compound may enhance its efficacy as an anticancer agent through selective targeting of cancer cell pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Differences |

|---|---|---|

| 2-Bromo-1H-imidazole | Lacks isopropyl group; simpler structure | May exhibit different reactivity and biological activity |

| 5-Isopropyl-1H-imidazole | Lacks bromine atom | Altered chemical properties and applications |

| 2-Chloro-5-isopropyl-1H-imidazole | Contains chlorine instead of bromine | Different reactivity patterns due to halogen type |

The unique combination of the bromine atom and isopropyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Case Studies

Several studies have explored the biological activity of imidazole derivatives, providing insights into the potential applications of this compound:

- Antifungal Activity Evaluation : A study examined novel N-substituted imidazoles against Candida albicans and Cryptococcus neoformans, highlighting the importance of structural modifications for enhancing antifungal potency .

- Halogenated Antimicrobial Agents : Research on halogenated compounds emphasizes the significance of halogen atoms in antibiotic scaffolds, suggesting that the presence of bromine in this compound may enhance its antimicrobial activity against resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.